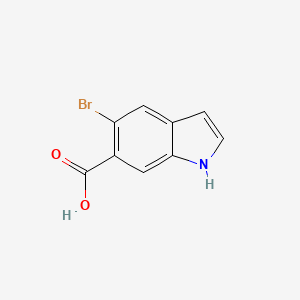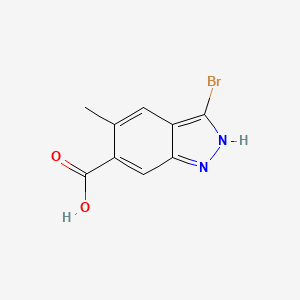
1-(Phenylsulfonyl)-4-nitro-7-azaindole
概要
説明
1-(Phenylsulfonyl)-4-nitro-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery. The compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and a nitro group at the 4-position, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-4-nitro-7-azaindole typically involves the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(Phenylsulfonyl)-4-nitro-7-azaindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and acyl chlorides.
Nucleophilic Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products
Electrophilic Substitution: Products include halogenated, alkylated, and acylated derivatives of this compound.
Nucleophilic Substitution: Products include various substituted indole derivatives, depending on the nucleophile used.
科学的研究の応用
1-(Phenylsulfonyl)-4-nitro-7-azaindole has several scientific research applications:
作用機序
The mechanism of action of 1-(Phenylsulfonyl)-4-nitro-7-azaindole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-(Phenylsulfonyl)indole: Lacks the nitro group and has different reactivity and biological properties.
3-Nitro-1-(Phenylsulfonyl)indole: Similar structure but with the nitro group at the 3-position, leading to different chemical behavior.
N-(tert-Butyl)-3-nitro-1-(Phenylsulfonyl)indole: Contains a tert-butyl group, which affects its steric and electronic properties.
Uniqueness
1-(Phenylsulfonyl)-4-nitro-7-azaindole is unique due to the presence of both the phenylsulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)12-6-8-14-13-11(12)7-9-15(13)21(19,20)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHIOPIUNVEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220883 | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-72-5 | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3224034.png)



![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-1-(phenylsulfonyl)-](/img/structure/B3224061.png)

![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3224064.png)






